

Spectroscopic Profile of (S)-O-Methylenececalinol: A Technical Guide

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Compound of Interest

Compound Name: (S)-O-Methylenececalinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **(S)-O-Methylenececalinol**, a benzofuran derivative isolated from plants of the Ageratina genus, notably *Ageratina pichinchensis*. The information presented here is crucial for the identification, characterization, and further investigation of this compound in academic and industrial research settings.

Chemical Structure

(S)-O-Methylenececalinol is a methylated derivative of the naturally occurring encecalinol. Its structure features a benzofuran core with a chiral alcohol moiety and a methoxy group. The "(S)" designation refers to the stereochemistry at the chiral center.

Molecular Formula: $C_{15}H_{18}O_3$ Molecular Weight: 246.30 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-O-Methylenececalinol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This data is essential for the unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **(S)-O-Methylencecalinol** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results				

Table 2: ^{13}C NMR Spectroscopic Data for **(S)-O-Methylencecalinol** (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific NMR data for **(S)-O-Methylencecalinol** was not found in the provided search results. The tables are formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for **(S)-O-Methylencecalinol**

Technique	Ionization Mode	Observed m/z	Interpretation
ESI-MS	Positive	Data not available	$[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$

Note: Specific MS data for **(S)-O-Methylencecalinol** was not found in the provided search results. The table is formatted for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for **(S)-O-Methylenecalinol**

Wavenumber (cm ⁻¹)	Description of Absorption	Functional Group
Data not available	Broad	O-H (Alcohol)
Data not available	Medium	C-H (sp ³)
Data not available	Medium	C-H (aromatic)
Data not available	Strong	C=C (aromatic)
Data not available	Strong	C-O (ether and alcohol)

Note: Specific IR data for **(S)-O-Methylenecalinol** was not found in the provided search results. The table is formatted for the inclusion of such data when available.

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and for ensuring data quality. The following are generalized procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of pure **(S)-O-Methylenecalinol** would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. ¹H NMR spectra are typically acquired with a spectral width of 0-12 ppm, while ¹³C NMR spectra are acquired with a spectral width of 0-220 ppm.

Mass Spectrometry

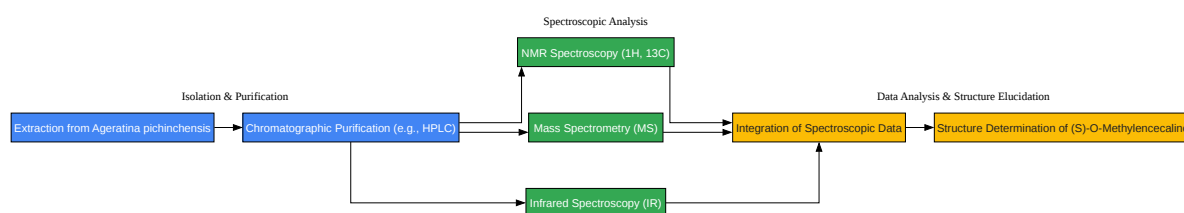
Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample, dissolved in a suitable solvent like methanol or acetonitrile, would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the purified compound would be prepared as a thin film on a KBr plate or mixed with KBr powder to form a pellet. The spectrum would be recorded in the range of 4000-400 cm^{-1} .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of a natural product like **(S)-O-Methylencecalinol**.



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Caption: Workflow for the isolation and spectroscopic identification of **(S)-O-Methylencecalinol**.

This guide serves as a foundational resource for researchers working with **(S)-O-Methylencecalinol**. While specific experimental data was not available in the provided search results, the structured format and generalized protocols offer a clear framework for the acquisition and interpretation of the necessary spectroscopic information. For definitive data,

consulting the primary literature on the isolation of this compound from *Ageratina pichinchensis* is recommended.

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